molecular formula C17H15N5 B13868230 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile CAS No. 1363197-85-6

1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile

Cat. No.: B13868230
CAS No.: 1363197-85-6
M. Wt: 289.33 g/mol
InChI Key: JIJZEVBTNJLAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile (CAS: 1363197-85-6) is a pyrazolo[3,4-d]pyrimidine derivative characterized by a cyclopropanecarbonitrile substituent at the 3-phenyl position and an ethyl group at the pyrazole C3 position. This compound is marketed for medicinal applications, though specific therapeutic targets remain undisclosed in publicly available literature . Its structural uniqueness lies in the cyclopropane ring fused to a nitrile group, which may confer steric and electronic properties distinct from related analogs.

Properties

CAS No.

1363197-85-6

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

1-[3-(3-ethyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C17H15N5/c1-2-13-14-15(19-10-20-16(14)22-21-13)11-4-3-5-12(8-11)17(9-18)6-7-17/h3-5,8,10H,2,6-7H2,1H3,(H,19,20,21,22)

InChI Key

JIJZEVBTNJLAJR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NC=NC2=NN1)C3=CC(=CC=C3)C4(CC4)C#N

Origin of Product

United States

Preparation Methods

Copper(I)-Catalyzed Coupling Reaction

A widely reported method for synthesizing pyrazolo[3,4-d]pyrimidine derivatives involves copper(I) iodide as a catalyst with potassium carbonate as a base in 1,4-dioxane solvent. N,N'-dimethylethylenediamine serves as a ligand to enhance the catalytic activity. The reaction is typically conducted at elevated temperatures (80–95 °C) for 18 hours.

Typical reaction conditions and yields:

Step Description Yield (%) Reaction Conditions Experimental Notes
Coupling of 2-allyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one with 2-(6-bromo-2-pyridyl)propan-2-ol 74% CuI (1 eq), K2CO3 (1.5 eq), N,N'-dimethylethylenediamine (1.1 eq), 1,4-dioxane, 80 °C, overnight After reaction, solvent removal, aqueous workup, ethyl acetate extraction, drying, and flash chromatography yield pure product.
Similar coupling at 95 °C 47% Same as above but at 95 °C, overnight Larger scale; purification by silica gel chromatography; product isolated as white solid.

Research Discoveries and Optimization

  • The use of copper(I) iodide combined with N,N'-dimethylethylenediamine ligand significantly enhances the coupling efficiency between pyrazolo[3,4-d]pyrimidine derivatives and aryl halides, yielding products in moderate to good yields (47–74%).
  • Reaction temperature is critical; 80–95 °C is optimal for these copper-catalyzed couplings.
  • Purification typically involves extraction with ethyl acetate, washing with brine, drying over anhydrous salts (Na2SO4 or MgSO4), and silica gel chromatography.
  • The choice of solvent (1,4-dioxane) and base (potassium carbonate) is standard for these reactions, providing a balance between solubility and reactivity.
  • The pyrazolo[3,4-d]pyrimidine scaffold is sensitive to reaction conditions; thus, mild oxidative and substitution conditions are preferred to preserve the core structure.

Summary Table of Key Preparation Parameters

Parameter Details
Catalyst Copper(I) iodide (CuI)
Ligand N,N'-Dimethylethylenediamine
Base Potassium carbonate (K2CO3)
Solvent 1,4-Dioxane
Temperature 80–95 °C
Reaction Time 18 hours
Workup Solvent removal, aqueous extraction, ethyl acetate extraction, drying, chromatography
Yields 47–74%
Key Intermediates 2-allyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one, bromopyridine derivatives
Functional Group Transformations Oxidation with m-CPBA, nucleophilic substitutions

Mechanism of Action

The mechanism of action of 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting various cellular processes like cell division and apoptosis . This inhibition can lead to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazolo[3,4-d]pyrimidine derivatives are structurally diverse, with variations in substituents influencing physicochemical and biological properties:

Compound Key Substituents Structural Features Application/Notes
Target Compound 3-Ethyl, 3-phenyl-cyclopropanecarbonitrile Cyclopropane ring enhances rigidity; nitrile group may improve metabolic stability Medicinal (undisclosed target)
[3-(4-Fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine 4-Fluorophenyl, 4-nitrophenyl Electron-withdrawing nitro and fluoro groups enhance aromatic stacking interactions Synthetic intermediate; mp >340°C
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine hybrid Extended π-system may improve DNA/protein binding Anticancer research (hybrid scaffold)
Fipronil 4-(Trifluoromethyl)sulfinyl, 2,6-dichloro Sulfinyl and trifluoromethyl groups enhance pesticidal activity Broad-spectrum insecticide

Key Observations :

  • The target compound’s cyclopropanecarbonitrile group differentiates it from analogs with nitro, fluoro, or sulfinyl substituents. This moiety may reduce metabolic degradation compared to bulkier groups like thienopyrimidine .
  • Electron-withdrawing groups (e.g., nitro in ) increase melting points (>340°C) due to enhanced intermolecular interactions, whereas the target compound’s melting point is unspecified but likely lower due to its compact substituent.

Comparison :

  • The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (common in cyclopropane-containing pharmaceuticals), though specifics are proprietary.
  • Higher yields (e.g., 82% in ) are achieved in hybrid systems with optimized cyclization steps, whereas nitro-substituted analogs require harsher conditions .

Biological Activity

The compound 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]Cyclopropanecarbonitrile belongs to the family of pyrazolo[3,4-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities, particularly in cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structure

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that yield various substituted compounds. For instance, studies have demonstrated effective synthetic routes for constructing these derivatives, emphasizing the importance of substituents on the pyrazolo[3,4-d]pyrimidine scaffold for enhancing biological activity .

Anticancer Activity

This compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:

  • A549 (Lung Cancer) : IC50 = 2.24 µM
  • MCF-7 (Breast Cancer) : IC50 = 1.74 µM
  • HepG2 (Liver Cancer) : IC50 = 5.00 µM
  • PC-3 (Prostate Cancer) : IC50 = 6.00 µM

These values indicate that the compound is more potent than traditional chemotherapeutics like doxorubicin in certain contexts .

The mechanism of action for pyrazolo[3,4-d]pyrimidines often involves inhibition of specific kinases. For instance, structural analogs have been shown to inhibit cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3K), which are crucial in regulating cell cycle progression and survival pathways in cancer cells . Flow cytometric analyses have indicated that these compounds can induce apoptosis in cancer cells at low micromolar concentrations .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrazolo[3,4-d]pyrimidine core can significantly influence biological activity. For example:

  • Substituents at the 3-position of the phenyl ring enhance potency.
  • The presence of an ethyl group at the 3-position of the pyrazole ring appears to improve selectivity towards cancer cells while reducing off-target effects .

Case Studies

Several studies have documented the efficacy of similar compounds:

  • Study on Src Kinase Inhibition : A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for Src kinase inhibitory activities, with some derivatives showing IC50 values in low micromolar ranges .
  • Antitumor Activity Assessment : In a recent study, a compound structurally similar to this compound demonstrated broad-spectrum anticancer activity across multiple cell lines .

Q & A

Q. How can researchers optimize the synthetic yield of 1-[3-(3-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropanecarbonitrile?

  • Methodological Answer : Optimization involves:
  • Chloro-substitution : Use phosphorus oxychloride (POCl₃) to chlorinate the pyrazolo[3,4-d]pyrimidin-4(5H)-one precursor at elevated temperatures (80–100°C) to enhance reactivity .
  • Nucleophilic substitution : React the chlorinated intermediate with a substituted phenylcyclopropanecarbonitrile under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aryl group .
  • Purification : Employ column chromatography (ethyl acetate/hexane gradient) and recrystallization (2-propanol) to isolate the product with >95% purity .
  • Yield monitoring : Track reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of aryl nucleophile) to minimize side products .

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : Use ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in DMSO-d₆ to confirm proton environments and carbon frameworks, focusing on pyrazolo[3,4-d]pyrimidine ring protons (δ 8.5–9.1 ppm) and cyclopropane carbons (δ 10–15 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with an error margin <5 ppm .
  • HPLC purity analysis : Ensure ≥98% purity using a C18 column and acetonitrile/water mobile phase .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer :
  • Kinase inhibition assays : Test against tyrosine kinases (e.g., VEGFR2, BCR-ABL) using fluorescence-based ADP-Glo™ assays to measure IC₅₀ values .
  • Cellular proliferation assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity at concentrations ranging from 1 nM to 100 µM .
  • Enzyme-linked immunosorbent assays (ELISA) : Quantify inhibition of inflammatory mediators (e.g., COX-2) in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the biological efficacy of this compound?

  • Methodological Answer :
  • Substituent variation : Systematically modify the cyclopropane ring (e.g., substituent size, polarity) and pyrazolo[3,4-d]pyrimidine’s 3-ethyl group to assess impacts on target binding .
  • Biological testing : Compare IC₅₀ values across analogs in kinase assays and correlate with LogP values to optimize lipophilicity and membrane permeability .
  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with hinge regions (e.g., Glu883 in VEGFR2) .

Q. What crystallographic techniques are recommended for elucidating the compound’s binding mode with its target?

  • Methodological Answer :
  • Protein cocrystallization : Co-crystallize the compound with purified kinase domains (e.g., VEGFR2) in 20% PEG 3350 and 0.2 M ammonium sulfate at 18°C .
  • X-ray diffraction : Collect data at 1.8–2.2 Å resolution using synchrotron radiation (λ = 1.0 Å) and solve structures via molecular replacement (e.g., PDB 3WZE) .
  • Electron density analysis : Refine models in PHENIX to visualize key interactions (e.g., π-π stacking with Phe1047 in VEGFR2) .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), bioavailability, and tissue distribution in rodent models using LC-MS/MS .
  • Metabolite identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF to identify inactivation pathways .
  • Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or lipid-based nanoparticles to improve in vivo exposure .

Q. What computational methods are effective for predicting off-target interactions?

  • Methodological Answer :
  • Target prediction tools : Use SwissTargetPrediction or SEA to rank potential off-target kinases based on structural similarity .
  • Molecular dynamics simulations : Run 100-ns simulations in GROMACS to assess binding stability with non-target proteins (e.g., cytochrome P450 enzymes) .
  • Differential gene expression analysis : Perform RNA-seq on treated cells to identify unintended pathway activation (e.g., MAPK/ERK) .

Q. How should researchers design experiments to resolve contradictions in biological data across studies?

  • Methodological Answer :
  • Standardized protocols : Align assay conditions (e.g., ATP concentration in kinase assays, cell passage number) to minimize variability .
  • Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity if ELISA data is inconsistent) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between cyclopropane substituents and cytotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.